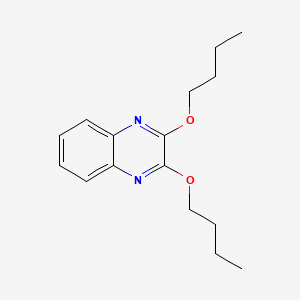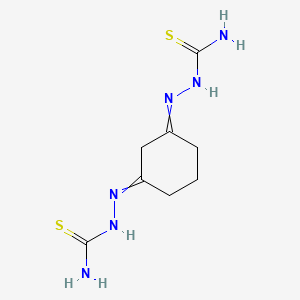![molecular formula C26H20 B14603380 1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene CAS No. 61124-44-5](/img/structure/B14603380.png)
1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene ring system substituted with a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene can be achieved through several synthetic routes. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens, nitro groups, or alkyl groups can be introduced into the aromatic ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds (e.g., nitric acid), alkyl halides (e.g., methyl iodide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced aromatic hydrocarbons
Substitution: Halogenated, nitrated, or alkylated aromatic compounds
Scientific Research Applications
1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Styrene: A simpler aromatic compound with a phenylethenyl group.
Naphthalene: A basic aromatic hydrocarbon with a two-ring system.
Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness
1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene is unique due to its specific substitution pattern and the presence of both naphthalene and phenylethenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
61124-44-5 |
|---|---|
Molecular Formula |
C26H20 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-[2-[3-(2-phenylethenyl)phenyl]ethenyl]naphthalene |
InChI |
InChI=1S/C26H20/c1-2-8-21(9-3-1)16-17-22-10-6-11-23(20-22)18-19-25-14-7-13-24-12-4-5-15-26(24)25/h1-20H |
InChI Key |
GNKRIJUOOIBMGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C=CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


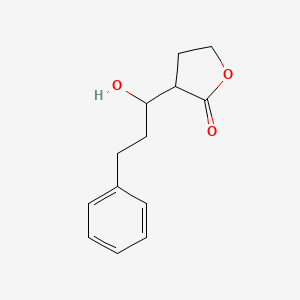
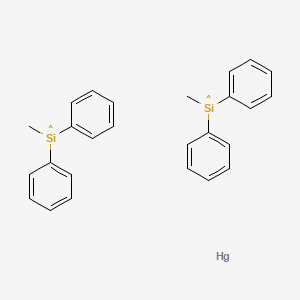
![[1,1'-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6'-dione](/img/structure/B14603321.png)
![Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]-](/img/structure/B14603329.png)
![(5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14603333.png)

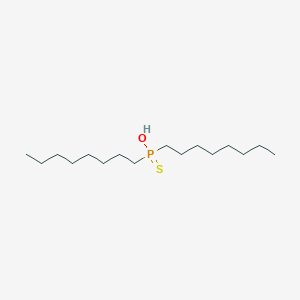
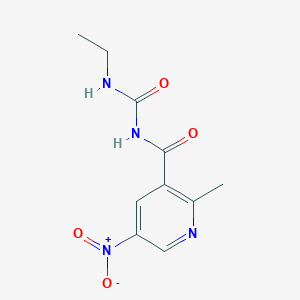
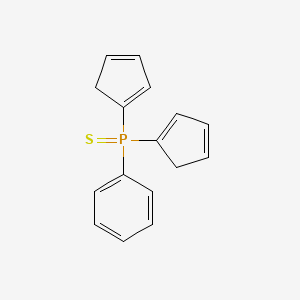
![1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14603365.png)
![2,4-Dichloro-1-[4-methyl-3-(prop-2-ene-1-sulfinyl)phenoxy]benzene](/img/structure/B14603371.png)
![[1,1'-Biphenyl]-4-yl nonanoate](/img/structure/B14603374.png)
